molecular formula C5H7N3O2 B070959 5-Amino-1H-pyrazole-3-acetic acid CAS No. 174891-10-2

5-Amino-1H-pyrazole-3-acetic acid

Cat. No. B070959
CAS RN: 174891-10-2
M. Wt: 141.13 g/mol
InChI Key: WROZCSTUPGWSLS-UHFFFAOYSA-N
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Description

5-Amino-1H-pyrazole-3-acetic acid is a compound with the molecular formula C5H7N3O2 . It is an aminopyrazole derivative .


Synthesis Analysis

5-Amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of various organic molecules . They have been used to construct diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The molecular weight of 5-Amino-1H-pyrazole-3-acetic acid is 141.128 Da . The systematic name for this compound is (3-Amino-1H-pyrazol-5-yl)acetic acid .


Chemical Reactions Analysis

5-Amino-pyrazoles have been used in a variety of chemical reactions to produce diverse heterocyclic compounds . These reactions include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Scientific Research Applications

Organic Synthesis Building Blocks

5-Amino-1H-pyrazole-3-acetic acid serves as a versatile building block in organic synthesis. It is utilized to construct diverse heterocyclic scaffolds, which are crucial in developing new organic compounds . The molecule’s reactivity allows for the formation of poly-substituted and fused heterocyclic compounds through various synthetic strategies, including one-pot multi-component reactions and cyclocondensation.

Pharmaceutical Drug Development

In medicinal chemistry, this compound is a precursor in the synthesis of pharmaceuticals. Its derivatives are explored for their potential as therapeutic agents due to their structural similarity to biologically active compounds . The presence of both an amino group and a pyrazole ring offers multiple sites for functionalization, leading to the creation of novel drugs.

Agrochemical Research

The pyrazole moiety is significant in the development of agrochemicals. 5-Amino-1H-pyrazole-3-acetic acid can be used to synthesize compounds with potential herbicidal properties. Its derivatives are studied for their effectiveness in controlling agricultural pests and diseases .

Dye and Pigment Industry

In the dye and pigment industry, this compound is an intermediate for the synthesis of various dyes. Its structure is conducive to modifications that can lead to the development of new colors and pigments with specific properties for industrial applications .

Cancer Research

Derivatives of 5-Amino-1H-pyrazole-3-acetic acid are being investigated for their anticancer properties. Research indicates that these compounds can be used to develop inhibitors targeting cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation and are often dysregulated in cancer cells .

Antimicrobial and Antiviral Agents

The compound’s framework is beneficial in creating antimicrobial and antiviral agents. Its derivatives have shown a range of biological activities, including antibacterial, antiviral, and antifungal effects, making them valuable in the fight against infectious diseases .

Analgesic and Anti-inflammatory Applications

The analgesic and anti-inflammatory properties of 5-Amino-1H-pyrazole-3-acetic acid derivatives are of interest in the development of new pain relief medications. These compounds are studied for their potential to inhibit enzymes involved in the inflammatory response .

Neurological Disorders

Research into neurological disorders has benefited from compounds derived from 5-Amino-1H-pyrazole-3-acetic acid. Its derivatives are examined for their anticonvulsant properties, which could lead to new treatments for conditions such as epilepsy .

Safety And Hazards

While specific safety and hazards information for 5-Amino-1H-pyrazole-3-acetic acid is not available in the search results, general safety measures for handling similar compounds include avoiding contact with skin and eyes, not breathing dust, and storing in a dry, cool, and well-ventilated place .

Future Directions

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been used to synthesize remarkable organic molecules with versatile functionalities . Given their diverse applications, especially in the field of pharmaceutics and medicinal chemistry, it’s likely that research into 5-Amino-1H-pyrazole-3-acetic acid and similar compounds will continue .

properties

IUPAC Name

2-(3-amino-1H-pyrazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-4-1-3(7-8-4)2-5(9)10/h1H,2H2,(H,9,10)(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROZCSTUPGWSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585315
Record name (3-Amino-1H-pyrazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1H-pyrazole-3-acetic acid

CAS RN

174891-10-2
Record name (3-Amino-1H-pyrazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Amino-2H-pyrazol-3-yl)-acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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